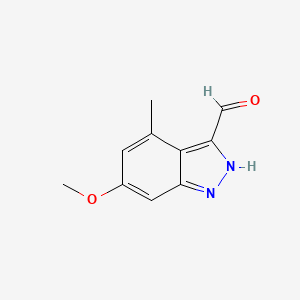

6-甲氧基-4-甲基-1H-吲唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazoles, including derivatives like “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a derivative of the indazole structure, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用

化学合成和衍生物形成

6-甲氧基-4-甲基-1H-吲唑-3-甲醛及相关化合物已广泛用于化学合成。例如,已证明1-甲氧基-6-硝基吲唑-3-甲醛是一种多功能亲电试剂,与各种亲核试剂具有区域选择性反应,提供2,3,6-三取代吲唑衍生物,包括新型嘧啶并[1,2-a]吲唑衍生物 (Yamada et al., 2009)。类似地,从1-甲氧基-6-和-5-硝基吲唑-3-甲醛制备的1-羟基-6-和-5-硝基吲唑-3-甲醛已用作各种植物抗菌素类似物的合成中间体 (Yamada et al., 2004)。

非线性光学和电子性质

研究已探索与6-甲氧基-4-甲基-1H-吲唑-3-甲醛相关的杂环化合物的分子、电子、非线性光学和光谱分析。Beytur & Avinca (2021) 调查了新合成化合物的电子性质,利用DFT计算揭示了离子化势、电子亲和势、能隙和亲电指数等参数,进一步将它们的紫外-可见吸收光谱和激发能与实验值进行比较 (Beytur & Avinca, 2021)。

光物理性质

基于化合物如4-甲氧基-9-甲基-9H-咔唑-3-甲醛的荧光染料已合成并评估其光物理性质。Umape等人(2014年)研究了这些苯乙烯衍生物在溶剂极性对吸收、发射和量子产率的影响,还进行了DFT和TD-DFT计算以分析它们的结构、分子、电子和光物理参数 (Umape et al., 2014)。

生物应用

在生物领域,含有类似于6-甲氧基-4-甲基-1H-吲唑-3-甲醛的结构的化合物已用于合成具有潜在抗氧化剂和抗肿瘤活性的新化合物。Hassanien等人(2022年)基于前体lawsone合成了新的二元和融合化合物,并评估了它们的抗氧化剂和抗肿瘤活性 (Hassanien et al., 2022)。

作用机制

Target of Action

It’s known that indazole derivatives, which 6-methoxy-4-methyl-1h-indazole-3-carbaldehyde is a part of, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indazole derivatives are known to interact with their targets, causing various biological changes . More research is needed to determine the specific interactions of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde with its targets.

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 190199, which could influence its bioavailability .

Result of Action

Indazole derivatives are known to have various biological activities, suggesting that 6-methoxy-4-methyl-1h-indazole-3-carbaldehyde may have similar effects .

安全和危害

While specific safety and hazard information for “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” was not found, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

未来方向

The synthesis and study of indazole derivatives, including “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, is a field of active research. Future directions could include the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of their biological activities and potential applications .

属性

IUPAC Name |

6-methoxy-4-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFSGDOXFZUMML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646481 |

Source

|

| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-39-1 |

Source

|

| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)